Cas no 941962-99-8 (N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide)

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide structure
941962-99-8 structure
商品名:N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
CAS番号:941962-99-8
MF:C20H15BrN4O2
メガワット:423.262703180313
CID:5443843
PubChem ID:16956829

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-Bromophenyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazine-5(4H)-acetamide
    • 941962-99-8
    • F3222-0731
    • N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
    • VU0513803-1
    • STL094883
    • N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
    • AKOS004990561
    • インチ: 1S/C20H15BrN4O2/c21-15-6-8-16(9-7-15)22-19(26)13-24-10-11-25-18(20(24)27)12-17(23-25)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)
    • InChIKey: NWFLOHXAZOQYCV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)NC(CN1C=CN2C(=CC(C3C=CC=CC=3)=N2)C1=O)=O

計算された属性

  • せいみつぶんしりょう: 422.03784g/mol
  • どういたいしつりょう: 422.03784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 585
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

  • 密度みつど: 1.51±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 600.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 12.67±0.70(Predicted)

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3222-0731-1mg
N-(4-bromophenyl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide
941962-99-8 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-0731-2mg
N-(4-bromophenyl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide
941962-99-8 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-0731-2μmol
N-(4-bromophenyl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide
941962-99-8 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3222-0731-3mg
N-(4-bromophenyl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide
941962-99-8 90%+
3mg
$63.0 2023-04-27

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide 関連文献

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamideに関する追加情報

Introduction to N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide and Its Significance in Modern Chemical Biology

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, with the CAS number 941962-99-8, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This intricate molecule, featuring a blend of aromatic and heterocyclic structures, has garnered attention due to its potential biological activities and its utility as a building block in the synthesis of more complex pharmacological agents.

The compound's structure is characterized by a central pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. This core is further functionalized with various substituents that contribute to its unique chemical properties. Specifically, the presence of a 4-bromophenyl group and an acetylamide moiety at specific positions on the molecule imparts distinct reactivity and interaction capabilities with biological targets.

In recent years, there has been a growing interest in pyrazolo[1,5-a]pyrazine derivatives due to their demonstrated efficacy in modulating various biological pathways. These compounds have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The acetylamide group in N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide suggests potential for further derivatization, allowing researchers to fine-tune its pharmacological profile.

The CAS number 941962-99-8 serves as a unique identifier for this compound, facilitating its recognition and use in scientific literature and patent applications. This standardized numbering system ensures that researchers worldwide can accurately reference and procure the compound for their studies.

One of the most compelling aspects of this molecule is its potential as a scaffold for drug discovery. The combination of the pyrazolo[1,5-a]pyrazine core with the 4-bromophenyl group creates a versatile platform that can be modified to target specific disease mechanisms. For instance, studies have indicated that such derivatives may interact with proteins involved in inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

The acetylamide functionality is particularly noteworthy, as it can serve as a point of attachment for other pharmacophores or can be further modified to enhance solubility and bioavailability. This flexibility makes N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide a valuable asset in medicinal chemistry libraries.

Recent advancements in computational chemistry have also contributed to the exploration of this compound's potential. Molecular modeling studies have helped predict how it might bind to biological targets such as kinases or transcription factors. These predictions are crucial for designing experiments aimed at validating its biological activity.

The synthesis of N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-bromophenyl group necessitates careful handling to avoid unwanted side reactions. Similarly, the formation of the pyrazolo[1,5-a]pyrazine ring system requires expertise in heterocyclic chemistry.

In conclusion, N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS no. 941962-99-8) is a compound with significant potential in the realm of chemical biology and drug development. Its unique structure and functional groups make it an attractive candidate for further investigation into novel therapeutic agents. As research continues to uncover new biological pathways and targets, compounds like this one will play an increasingly important role in addressing complex diseases.

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